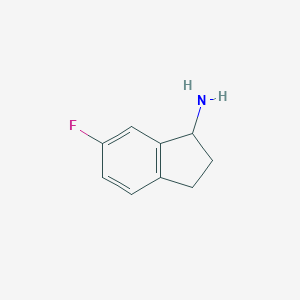

6-Fluoro-2,3-dihydro-1H-inden-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXWOWJBKSZXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572502, DTXSID701272928 | |

| Record name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148960-37-6, 168902-77-0 | |

| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148960-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-amine: A Key Intermediate in Neurological Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential applications of 6-Fluoro-2,3-dihydro-1H-inden-1-amine. As a fluorinated derivative of the indanamine scaffold, this compound holds significant interest for researchers and drug development professionals, particularly in the field of neurology. The strategic incorporation of a fluorine atom can modulate the physicochemical and pharmacokinetic properties of parent molecules, making this compound a valuable building block in the design of novel therapeutics targeting the central nervous system (CNS). This document will delve into the synthetic pathways, spectroscopic characteristics, and safety considerations for this important pharmaceutical intermediate.

Introduction: The Significance of Fluorinated Indanamines in Medicinal Chemistry

The 2,3-dihydro-1H-inden-1-amine (1-aminoindan) framework is a privileged scaffold in medicinal chemistry, most notably as the core of the anti-Parkinson's agent rasagiline. The rigid, bicyclic structure of indanamine allows for precise spatial orientation of substituents, which is critical for selective binding to biological targets.

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. In the context of CNS drug development, enhanced lipophilicity can improve blood-brain barrier penetration, a critical hurdle for many neurological therapies. Therefore, this compound represents a strategically important intermediate for the synthesis of next-generation neurological drugs with potentially improved efficacy and pharmacokinetic profiles. This guide will explore the fundamental properties and synthetic routes to this valuable compound.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 6-Fluoro-1-aminoindan | - |

| CAS Number | 1191908-44-7 (for hydrochloride salt) | [2][3][4] |

| Molecular Formula | C₉H₁₀FN | - |

| Molecular Weight | 151.18 g/mol | - |

| Appearance | Expected to be a solid or oil at room temperature. The hydrochloride salt is typically a solid. | [5] |

| Molecular Formula (HCl salt) | C₉H₁₁ClFN | [3][4] |

| Molecular Weight (HCl salt) | 187.64 g/mol | [3][4] |

| Purity (commercially available) | ≥96-98% | [5] |

| Storage Conditions | Store at room temperature in a dry, inert atmosphere. | [3] |

Synthesis of this compound

The synthesis of this compound is logically approached through a two-step process: the formation of the key intermediate, 6-fluoro-1-indanone, followed by its conversion to the target amine via reductive amination. This strategy is well-established for the synthesis of related indanamine derivatives.

Synthesis of the Precursor: 6-Fluoro-1-indanone

The most direct route to 6-fluoro-1-indanone is through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(4-fluorophenyl)propanoic acid.[6] This reaction is typically mediated by a strong acid.

Experimental Protocol: Synthesis of 6-Fluoro-1-indanone

-

Preparation of 3-(4-fluorophenyl)propanoic acid: p-Fluorocinnamic acid is hydrogenated in the presence of a platinum oxide (PtO₂) catalyst in ethanol under a hydrogen atmosphere. Following the reaction, the crude product, a mixture of the propionic acid and its ethyl ester, is saponified with aqueous sodium hydroxide to yield 3-(4-fluorophenyl)propanoic acid after acidification.[6]

-

Intramolecular Friedel-Crafts Acylation: The 3-(4-fluorophenyl)propanoic acid is first converted to its acid chloride, typically using thionyl chloride.

-

The crude acid chloride is then dissolved in a suitable solvent like dichloromethane and added dropwise to a cooled solution of a Lewis acid, such as aluminum chloride (AlCl₃), in the same solvent.[6]

-

The reaction mixture is refluxed for several hours to drive the cyclization.

-

Work-up and Purification: The reaction is quenched by carefully pouring the mixture into ice water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude 6-fluoro-1-indanone is then purified by column chromatography.[6]

Reductive Amination to Yield this compound

Reductive amination is a robust and widely used method for the synthesis of amines from ketones or aldehydes.[7][8] In this step, 6-fluoro-1-indanone is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Experimental Protocol: Reductive Amination of 6-Fluoro-1-indanone

-

Imine Formation: 6-Fluoro-1-indanone is dissolved in a suitable solvent, such as methanol or ethanol. An ammonia source, like ammonium acetate or a solution of ammonia in methanol, is added to the solution. The reaction is stirred, often with the addition of a dehydrating agent like molecular sieves, to drive the formation of the intermediate imine.

-

In Situ Reduction: A reducing agent is added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a common choice for this transformation as it is selective for the imine in the presence of the ketone.[8] Other reducing agents like sodium borohydride (NaBH₄) can also be used.[7] The reaction is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Work-up and Purification: The reaction is quenched, and the solvent is removed. The residue is taken up in a suitable organic solvent and washed with aqueous base to remove unreacted starting materials and byproducts. After drying and solvent evaporation, the crude this compound can be purified by column chromatography or by formation and recrystallization of its hydrochloride salt.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the five-membered ring will appear as multiplets due to complex spin-spin coupling. The protons on the carbon bearing the amino group (C1) will be shifted downfield. The aromatic protons will show splitting patterns consistent with a trisubstituted benzene ring, further complicated by coupling to the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbon attached to the amino group (C1) will appear in the aliphatic region, shifted downfield due to the electron-withdrawing effect of the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum of a primary amine is characterized by a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations.[9] A broad absorption due to N-H bending is also expected around 1600 cm⁻¹. The C-F stretch will likely appear as a strong absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Applications in Drug Development

This compound is a valuable building block for the synthesis of novel drug candidates, particularly those targeting the central nervous system.[10] Its structural similarity to the core of rasagiline, a potent and selective monoamine oxidase B (MAO-B) inhibitor, suggests its utility in the development of new treatments for neurodegenerative diseases like Parkinson's disease. The fluorine substituent can potentially enhance the pharmacological properties of the resulting molecules, leading to improved efficacy, selectivity, and metabolic stability.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety information for the hydrochloride salt of the non-fluorinated analog, 2,3-dihydro-1H-inden-1-amine, and general principles for handling research chemicals, the following precautions should be taken. The hydrochloride salt of the non-fluorinated analog is listed as harmful if swallowed and causes skin and serious eye irritation.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

-

Seek immediate medical attention if any symptoms of exposure occur.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a fluorinated version of the privileged indanamine scaffold. Its synthesis, achievable through a logical sequence of Friedel-Crafts acylation and reductive amination, provides access to a key intermediate for the development of novel CNS-active compounds. The incorporation of fluorine is anticipated to bestow favorable pharmacokinetic and pharmacodynamic properties upon its derivatives, making it a compound of high interest for researchers in the field of neurological drug discovery. As with all research chemicals, it should be handled with appropriate care and safety precautions.

References

-

ResearchGate. (2025). NMR Analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (1R,2S)-2,3-Dihydro-2,6-dimethyl-1H-inden-1-amine. Retrieved from [Link]

-

PMC. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 6-fluoro-2-methyl-1-indanone.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

PMC. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

- Google Patents. (n.d.). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

PMC. (n.d.). Prodrugs for Amines. Retrieved from [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

NIH. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]

-

Chemsrc. (2025). 1-Indanamine hydrochloride (1:1). Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Fluoro-AMT - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 错误页 [amp.chemicalbook.com]

- 3. This compound hydrochloride - Lead Sciences [lead-sciences.com]

- 4. CAS 1191908-44-7 | 3633-7-03 | MDL MFCD08544167 | this compound hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Page loading... [wap.guidechem.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 6-氟-2,3-二氢-1H-茚-1-胺盐酸盐 - CAS:1191908-44-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 10. This compound hydrochloride [myskinrecipes.com]

- 11. 1-Indanamine hydrochloride (1:1) | CAS#:70146-15-5 | Chemsrc [chemsrc.com]

Introduction: The Strategic Importance of a Fluorinated Indanamine

An In-Depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-amine: A Key Building Block in Modern Drug Discovery

This compound is a fluorinated derivative of the indanamine scaffold, a core structural motif present in several neurologically active pharmaceuticals. Its primary significance lies in its role as a versatile chemical intermediate and building block for the synthesis of more complex molecules, particularly within the realm of drug discovery and development. The parent compound, 2,3-dihydro-1H-inden-1-amine, is a well-established precursor to Rasagiline, an irreversible inhibitor of monoamine oxidase-B (MAO-B) used in the treatment of Parkinson's disease[1].

The introduction of a fluorine atom to this privileged scaffold is a deliberate and strategic modification. In medicinal chemistry, the judicious placement of fluorine can profoundly influence a molecule's pharmacological profile, affecting its metabolic stability, binding affinity, membrane permeability, and pKa[2][3]. This guide offers a comprehensive overview of this compound, detailing its chemical identity, synthesis, analytical validation, and strategic applications for researchers and scientists in pharmaceutical development.

Part 1: Physicochemical Properties and Identification

The precise identification of a chemical entity is foundational to its use in research. This compound is most commonly handled and supplied as its hydrochloride salt to improve stability and solubility. It is crucial to distinguish between the racemic mixture and its individual enantiomers, as biological activity is often stereospecific.

| Identifier | Value | Source |

| Chemical Name | This compound hydrochloride | [4][5] |

| CAS Number (Racemate HCl) | 1191908-44-7 | [4][5] |

| CAS Number ((R)-enantiomer HCl) | 731859-02-2 | [6][7] |

| CAS Number ((S)-enantiomer HCl) | 139134-92-9 | [8] |

| Molecular Formula | C₉H₁₀FN (Free Base) / C₉H₁₁ClFN (HCl Salt) | [5] |

| Molecular Weight | 151.18 g/mol (Free Base) / 187.64 g/mol (HCl Salt) | [5] |

| Purity (Typical) | ≥97% | [6] |

Part 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is a well-established process in synthetic organic chemistry, typically proceeding via a two-step sequence starting from the corresponding ketone, 6-fluoro-1-indanone. This approach is analogous to the preparation of the non-fluorinated parent compound[1].

Synthetic Workflow Overview

The overall transformation involves the conversion of a carbonyl group (ketone) into a primary amine. This is achieved by first forming an oxime intermediate, which is then reduced.

Caption: Synthetic pathway from 6-fluoro-1-indanone to the target amine.

Step 1: Oximation of 6-Fluoro-1-indanone

The first step is the reaction of the starting ketone with hydroxylamine or its salt (e.g., hydroxylamine hydrochloride) in a basic solution.

-

Causality: The ketone's carbonyl carbon is electrophilic and susceptible to nucleophilic attack by the nitrogen atom of hydroxylamine. A basic medium is used to deprotonate the hydroxylamine salt, liberating the free hydroxylamine nucleophile, and to catalyze the dehydration of the intermediate carbinolamine, driving the reaction to completion to form the stable C=N bond of the oxime.

Step 2: Reduction of the Oxime Intermediate

The second step involves the reduction of the carbon-nitrogen double bond of the oxime to a single bond, yielding the primary amine.

-

Causality: Catalytic hydrogenation is a highly effective method for this transformation. A catalyst like Raney Nickel (an aluminum-nickel alloy) is employed in an alkaline ethanol solution[1]. The catalyst surface adsorbs both the oxime and hydrogen, facilitating the cleavage of the N-O bond and the addition of hydrogen atoms across the C=N double bond. The alkaline conditions are maintained to ensure the stability and reactivity of the catalyst system.

Detailed Experimental Protocol (Adapted from Analogue Synthesis)

The following protocol is a representative procedure adapted from established methods for indanamine synthesis[1].

-

Oximation:

-

To a solution of 6-fluoro-1-indanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5-2.5 eq).

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 20% w/v) while stirring.

-

Heat the mixture to reflux for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it. The oxime product often precipitates and can be collected by filtration.

-

-

Reduction:

-

Suspend the crude 6-fluoro-1-indanone oxime (1.0 eq) in a solution of ethanol and aqueous sodium hydroxide (e.g., 20%).

-

Heat the mixture to 50-60 °C.

-

Carefully add Raney Nickel catalyst (a slurry in water or ethanol) portion-wise, as the reaction can be exothermic.

-

Maintain the temperature and stir for several hours until TLC indicates the complete consumption of the oxime.

-

Cool the reaction mixture and carefully filter off the catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, typically kept wet.

-

Extract the aqueous filtrate with an organic solvent (e.g., toluene or dichloromethane).

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound as an oil.

-

-

Salt Formation (Optional but Recommended):

-

Dissolve the crude amine in a suitable solvent (e.g., isopropanol).

-

Add a solution of HCl in isopropanol or ether to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.

-

Part 3: Applications in Drug Discovery & Development

The primary value of this compound is as a precursor for developing novel therapeutic agents. The incorporation of fluorine is a key strategy to optimize drug candidates[9].

Caption: Strategic benefits of fluorinating the indanamine scaffold.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of the proximal amine group, which can alter the molecule's ionization state at physiological pH, potentially improving oral absorption and reducing off-target effects[2].

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the 6-position can block a potential site of aromatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway. This can increase the compound's half-life and bioavailability[3].

-

Enhanced Potency and Binding: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with enzyme active sites, leading to enhanced binding affinity and potency of the final drug molecule[3].

-

PET Imaging: The radioactive isotope ¹⁸F is a positron emitter with a convenient half-life (approx. 110 minutes), making it ideal for Positron Emission Tomography (PET) imaging[10]. Synthesizing a drug candidate with ¹⁸F allows for non-invasive in vivo studies to confirm target engagement, assess pharmacokinetics, and guide dose selection in both preclinical and clinical settings[2][10].

Part 4: Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed. These methods form a self-validating system for quality control.

| Technique | Purpose | Expected Outcome |

| HPLC | Purity assessment and quantification. | A major peak corresponding to the target compound, with purity typically >97%. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | Detection of the molecular ion (M+H)⁺ corresponding to the calculated mass of the compound. |

| ¹H and ¹⁹F NMR | Structural elucidation and confirmation. | A proton NMR spectrum with chemical shifts and splitting patterns consistent with the indanamine structure. A fluorine NMR showing a signal characteristic of an aryl fluoride. |

| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic absorption bands for N-H (amine), C-H (aromatic and aliphatic), and C-F bonds. |

Part 5: Safety and Handling

Proper handling of this compound hydrochloride is essential for laboratory safety.

-

GHS Hazard Statements: Based on supplier data, the compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[11]

-

-

Precautionary Statements:

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere[5].

-

References

- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

(1S)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 1391354-92-9. J&K Scientific. [Link]

- Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.

-

This compound hydrochloride. Lead Sciences. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central (PMC). [Link]

-

Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

-

Synthesis of Fluorinated Amines: A Personal Account. PubMed Central (PMC). [Link]

-

Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate. [Link]

-

1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central (PMC). [Link]

-

(1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 731859-02-2. J&K Scientific. [Link]

Sources

- 1. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 错误页 [amp.chemicalbook.com]

- 5. This compound hydrochloride - Lead Sciences [lead-sciences.com]

- 6. 731859-02-2 Cas No. | (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 7. jk-sci.com [jk-sci.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2103399-35-3|(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-amine: A Molecule of Interest in Neuropharmacology

This guide provides a comprehensive technical overview of 6-Fluoro-2,3-dihydro-1H-inden-1-amine, a fluorinated aminoindane derivative with significant potential in the field of neuropharmacology. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of this and related compounds.

Introduction: The Significance of Fluorinated Aminoindanes

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2] The 2,3-dihydro-1H-inden-1-amine (1-aminoindan) scaffold is a key pharmacophore found in several neurologically active compounds. A prominent example is Rasagiline, an irreversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[3] The strategic placement of a fluorine atom on this scaffold, as in this compound, is hypothesized to modulate its biological activity, offering a promising avenue for the development of novel therapeutics for neurodegenerative disorders.[3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a dihydrogenated indene core with a fluorine atom substituted at the 6-position of the aromatic ring and an amine group at the 1-position of the five-membered ring. This structure gives rise to a chiral center at the C1 position, meaning the compound can exist as (R) and (S) enantiomers.

A summary of the key physicochemical properties for this compound and its common salt form are presented in the table below. It is important to note that experimental data for the free base is limited, and some properties are predicted or inferred from closely related compounds.

| Property | Value | Source |

| Chemical Formula | C₉H₁₀FN | |

| Molecular Weight | 151.18 g/mol | |

| CAS Number | 1191908-44-7 (HCl salt) | |

| 731859-02-2 ((R)-enantiomer HCl salt) | [4] | |

| 1391354-92-9 ((1S)-enantiomer HCl salt) | ||

| Appearance | Off-white crystalline solid (precursor) | [5] |

| Melting Point | 55-62 °C (precursor: 6-Fluoro-1-indanone) | [5] |

| Solubility | Soluble in methanol and acetic acid. Sparingly soluble in aqueous solutions. | [6] |

| pKa | Estimated to be similar to other primary amines. | [7] |

Synthesis of this compound

The synthesis of this compound typically proceeds via a two-step process starting from the corresponding ketone, 6-Fluoro-1-indanone. The overall synthetic workflow is depicted below.

Caption: General synthetic workflow for this compound.

Preparation of the Precursor: 6-Fluoro-1-indanone

The key starting material, 6-Fluoro-1-indanone, can be synthesized from p-fluorocinnamic acid.[8]

Experimental Protocol:

-

Hydrogenation of p-Fluorocinnamic Acid: A suspension of p-fluorocinnamic acid and a catalytic amount of PtO₂ in ethanol is stirred under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 3-(4-fluorophenyl)propionic acid.[8]

-

Fries Rearrangement: The resulting propionic acid is converted to its acyl chloride, which is then subjected to an intramolecular Friedel-Crafts acylation (Fries rearrangement) using a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane.[8] The reaction mixture is refluxed, followed by an aqueous workup and purification by column chromatography to afford 6-Fluoro-1-indanone.[8]

Reductive Amination to Yield this compound

The conversion of 6-Fluoro-1-indanone to the target amine is achieved through reductive amination.[9][10] This versatile reaction involves the formation of an imine or oxime intermediate, which is then reduced to the corresponding amine.[11][12]

Experimental Protocol (Inferred from analogous reactions):

-

Imine/Oxime Formation: To a solution of 6-Fluoro-1-indanone in a protic solvent such as methanol or ethanol, an amine source is added. For the synthesis of the primary amine, hydroxylamine hydrochloride (NH₂OH·HCl) is a common reagent, which forms an oxime intermediate. The reaction is typically stirred at room temperature to facilitate the formation of the C=N bond.

-

Reduction: The intermediate is then reduced without isolation. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a mild and selective choice for reducing imines in the presence of other functional groups.[9] The reducing agent is added portion-wise to the reaction mixture, which is then stirred until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: The reaction is quenched with water, and the organic solvent is removed. The product is then extracted into an organic solvent, washed, dried, and concentrated. The crude product is purified by column chromatography or crystallization to yield this compound.

Spectroscopic Characterization

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by the fluorine atom. The protons on the five-membered ring, particularly the benzylic proton at C1, will appear as a multiplet. The methylene protons at C2 and C3 will also exhibit complex splitting patterns due to their diastereotopic nature.

-

¹³C NMR: The carbon NMR spectrum will show the characteristic number of signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.18 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and a C-F stretching band.

Biological Activity and Potential Applications

The primary therapeutic interest in this compound lies in its potential as a monoamine oxidase (MAO) inhibitor.[] MAO is a key enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[14] Inhibition of MAO, particularly the MAO-B isoform, increases the levels of these neurotransmitters in the brain and is a validated therapeutic strategy for Parkinson's disease.[3]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 731859-02-2 Cas No. | (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Amino Acid Physical Properties | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Page loading... [wap.guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 6-Fluoro-2,3-dihydro-1H-inden-1-amine: A Monoamine Oxidase B Inhibitor Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for 6-Fluoro-2,3-dihydro-1H-inden-1-amine, a fluorinated analog of the aminoindan class of compounds. Based on its structural similarity to the potent and selective monoamine oxidase B (MAO-B) inhibitor, Rasagiline, it is proposed that this compound also functions as an inhibitor of MAO-B. This guide will explore the theoretical underpinnings of this hypothesis, the established role of MAO-B in neurodegenerative disorders, the anticipated downstream pharmacological effects of its inhibition, and a comprehensive experimental framework for the validation of this proposed mechanism. The strategic incorporation of a fluorine atom is also discussed in the context of potentially enhanced pharmacokinetic and pharmacodynamic properties.

Introduction: The Rationale for Investigating this compound

The landscape of neuropharmacology is continually evolving, with a significant focus on the development of novel therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. A key strategy in this endeavor is the inhibition of monoamine oxidase B (MAO-B), an enzyme pivotal in the degradation of dopamine in the brain.[1] The established clinical efficacy of Rasagiline, an irreversible MAO-B inhibitor, underscores the therapeutic potential of the aminoindan scaffold.[2][3]

This compound emerges as a compelling candidate for investigation due to two primary factors: its core aminoindan structure, which it shares with Rasagiline, and the presence of a fluorine atom on the aromatic ring. The introduction of fluorine into bioactive molecules is a well-established medicinal chemistry strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[4][5] Computational studies have suggested that fluorinated compounds can exhibit enhanced binding affinity for MAO-B compared to their non-fluorinated counterparts.[4] This guide, therefore, puts forth the central hypothesis that this compound acts as a selective MAO-B inhibitor, and provides a comprehensive roadmap for its scientific validation.

The Primary Target: Monoamine Oxidase B (MAO-B)

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamines, including crucial neurotransmitters. There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[1] MAO-B is predominantly found in the outer mitochondrial membrane of glial cells within the brain and is primarily responsible for the metabolism of dopamine.[1]

In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels, resulting in motor dysfunction.[1] By inhibiting MAO-B, the breakdown of dopamine is attenuated, thereby increasing its synaptic availability and alleviating motor symptoms. Furthermore, the enzymatic action of MAO-B on dopamine generates reactive oxygen species, contributing to oxidative stress and neuronal damage.[6] Thus, inhibiting MAO-B not only provides symptomatic relief but may also confer neuroprotective effects.[1][6]

Hypothesized Mechanism of Action of this compound

The proposed mechanism of action for this compound is centered on its ability to selectively and potentially irreversibly inhibit MAO-B. This inhibition is anticipated to mirror that of Rasagiline, which forms a covalent adduct with the flavin cofactor of the enzyme.[1]

The key steps in the proposed mechanism are:

-

Binding to the MAO-B Active Site: The aminoindan core of the molecule is expected to guide it into the active site of the MAO-B enzyme. The fluorine substituent may enhance this binding through favorable interactions with the enzyme's active site residues.

-

Inhibition of Catalytic Activity: Once bound, the amine group of this compound is hypothesized to interact with the flavin adenine dinucleotide (FAD) cofactor of MAO-B, preventing it from catalyzing the oxidative deamination of dopamine.

-

Increased Dopamine Availability: The inhibition of dopamine metabolism leads to an accumulation of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission.

-

Neuroprotection: By reducing the production of neurotoxic byproducts of dopamine metabolism, such as hydrogen peroxide, the compound is expected to mitigate oxidative stress and exert a neuroprotective effect on dopaminergic neurons.

Figure 1: Hypothesized signaling pathway of MAO-B inhibition.

Experimental Validation Protocols

To rigorously test the hypothesis that this compound is a selective MAO-B inhibitor, a series of in vitro and in vivo experiments are necessary.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency and selectivity of this compound against human MAO-A and MAO-B.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: A suitable substrate for both enzymes, such as kynuramine, which produces a fluorescent product upon oxidation.

-

Assay Principle: The assay measures the rate of product formation in the presence and absence of the test compound. A decrease in the rate of product formation indicates enzyme inhibition.

-

Procedure: a. Prepare a series of dilutions of this compound. b. Incubate the enzymes with the test compound for a specified time. c. Initiate the reaction by adding the substrate. d. Monitor the fluorescence of the product over time using a microplate reader. e. Calculate the initial reaction velocities and determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both MAO-A and MAO-B.

-

Data Analysis: The selectivity index (SI) is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B. A high SI value indicates selectivity for MAO-B.

Figure 2: Workflow for in vitro MAO inhibition assay.

Cell-Based Assays for Neuroprotection

Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress.

Methodology:

-

Cell Line: A human neuroblastoma cell line, such as SH-SY5Y, which can be differentiated into a dopaminergic phenotype.

-

Induction of Oxidative Stress: Treat the cells with a neurotoxin that induces oxidative stress, such as 6-hydroxydopamine (6-OHDA) or MPP+.

-

Treatment: Pre-treat the cells with varying concentrations of this compound before exposing them to the neurotoxin.

-

Assessment of Cell Viability: Measure cell viability using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release.

-

Measurement of Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using fluorescent probes like DCFDA.

-

Data Analysis: Compare the cell viability and ROS levels in treated and untreated cells to determine the neuroprotective efficacy of the compound.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its effect on brain monoamine levels in an animal model.

Methodology:

-

Animal Model: Use a suitable rodent model, such as rats or mice.

-

Pharmacokinetic Study: Administer the compound via a relevant route (e.g., oral or intravenous) and collect blood and brain tissue samples at various time points. Analyze the samples using LC-MS/MS to determine the concentration of the compound and its major metabolites.

-

Pharmacodynamic Study: Administer the compound to the animals and, at a predetermined time point, sacrifice the animals and dissect specific brain regions (e.g., striatum).

-

Neurotransmitter Analysis: Homogenize the brain tissue and measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: A successful MAO-B inhibitor should increase dopamine levels and decrease the levels of its metabolites in the brain.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experimental validation.

| Parameter | This compound | Rasagiline (Reference) |

| MAO-A IC50 (nM) | To be determined | ~700 |

| MAO-B IC50 (nM) | To be determined | ~5 |

| Selectivity Index (MAO-A/MAO-B) | To be determined | ~140 |

| Neuroprotection (EC50 in SH-SY5Y cells, µM) | To be determined | Variable |

| Brain/Plasma Ratio (in vivo) | To be determined | ~1.5 |

| Increase in Striatal Dopamine (%) | To be determined | Significant increase |

Conclusion and Future Directions

The structural analogy of this compound to the clinically successful MAO-B inhibitor Rasagiline provides a strong rationale for investigating its mechanism of action. The central hypothesis that it acts as a selective MAO-B inhibitor is scientifically sound and testable through the detailed experimental protocols outlined in this guide. The presence of a fluorine atom may confer advantageous properties, potentially leading to a more potent and effective therapeutic agent.

Successful validation of this hypothesis would position this compound as a promising lead compound for the development of new treatments for neurodegenerative disorders. Future research should focus on comprehensive preclinical development, including long-term safety and efficacy studies in animal models of Parkinson's disease, with the ultimate goal of advancing this compound to clinical trials.

References

- Finberg, J. P. M., & Youdim, M. B. H. (2018). The pharmacology of rasagiline, a new MAO-B inhibitor drug for the treatment of Parkinson's disease with neuroprotective potential. Neuropharmacology, 132, 500-506.

- Gavit, P., & Patel, H. (2020). Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. USD RED.

-

Lead Sciences. (n.d.). This compound hydrochloride. Retrieved from [Link]

- Adis. (2005). Rasagiline. Drugs, 65(16), 2347-2367.

- Mathew, B., et al. (2022). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry, 13(11), 1361-1374.

- Dashtipour, K., Chen, J. J., & Lew, M. F. (2008). Rasagiline for the management of Parkinson's disease. Therapy, 5(2), 203-210.

- Binda, C., et al. (2010). Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. Journal of Medicinal Chemistry, 53(24), 8759-8768.

- Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British journal of pharmacology, 147 Suppl 1(Suppl 1), S287–S296.

- Riederer, P., et al. (2004). Rasagiline: a pharmacological overview. International review of neurobiology, 60, 217–251.

- Sola, M., et al. (2021). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules (Basel, Switzerland), 26(18), 5558.

- The Parkinson Study Group. (2002). A controlled trial of rasagiline in early Parkinson disease: the TEMPO study. Archives of neurology, 59(12), 1937–1943.

- Król, E., & Klimek, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein journal of organic chemistry, 14, 1489–1522.

- Mandel, S., et al. (2005). Monoamine oxidase-B inhibitors as neuroprotective agents in Parkinson's disease.

- El-Damasy, A. K., et al. (2023). Design of fluorinated cinnamylpiperazines as potential MAO-B ligands. Molecules, 28(3), 1145.

- Wang, L., et al. (2023).

-

Davis. (2023, February 20). A Closer Look at Rasagiline for Parkinson's Symptom Management. Davis Phinney Foundation. Retrieved from [Link]

- Čižinauskas, V., et al. (2024).

- CN112269222A - Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.

-

Wang, X., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][7]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1251.

- Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

- Ganesan, A. (2014). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. Medicinal Chemistry Research, 23(8), 3657-3669.

- Zhang, D. D., et al. (2024). A Systematic Review and Meta-Analysis of the Efficacy and Safety of Rasagiline or Pramipexole in the Treatment of Early Parkinson's Disease. Parkinson's Disease, 2024, 9977823.

- Müller, T. (2012). Pharmacokinetic/pharmacodynamic Evaluation of Rasagiline Mesylate for Parkinson's Disease. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 505-512.

Sources

- 1. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Systematic Review and Meta-Analysis of the Efficacy and Safety of Rasagiline or Pramipexole in the Treatment of Early Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]

- 5. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride - Lead Sciences [lead-sciences.com]

Unlocking a Privileged Scaffold: A Technical Guide to the Research Applications of 6-Fluoro-2,3-dihydro-1H-inden-1-amine

Abstract

The 2,3-dihydro-1H-inden-1-amine core is a recognized "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets. The strategic introduction of a fluorine atom at the 6-position profoundly modulates the molecule's electronic properties and metabolic stability, making 6-Fluoro-2,3-dihydro-1H-inden-1-amine a highly attractive starting point for novel drug discovery campaigns. This technical guide provides an in-depth analysis of this compound's physicochemical characteristics, core research applications, and detailed experimental protocols for its investigation, tailored for researchers and professionals in drug development.

Introduction: The Strategic Value of Fluorinated Indenylamines

The indenylamine framework, a rigid bicyclic structure, presents a defined three-dimensional arrangement of substituents, which is advantageous for optimizing ligand-receptor interactions.[1] The incorporation of fluorine, a common strategy in modern medicinal chemistry, offers several key benefits:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

-

Modulated Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity (logP) and acidity (pKa), influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will explore how these fundamental properties make this compound a versatile building block for developing next-generation therapeutics, particularly in the realm of neurological disorders.

Physicochemical & Structural Data

A thorough understanding of a compound's fundamental properties is critical for rational drug design. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1191908-44-7 (for hydrochloride salt) | [2][3] |

| Molecular Formula | C₉H₁₀FN (base); C₉H₁₁ClFN (HCl salt) | [3] |

| Molecular Weight | 151.18 g/mol (base); 187.64 g/mol (HCl salt) | [3] |

| Appearance | Typically an off-white to white solid | N/A |

| Purity | Commercially available up to >98% | [3] |

| Storage | Inert atmosphere, Room Temperature | [3] |

This data is often presented for the hydrochloride salt, which enhances stability and solubility.

Core Research Applications & Mechanistic Insights

The primary therapeutic potential of the indenylamine scaffold lies in its interaction with monoamine oxidase (MAO) enzymes.

Monoamine Oxidase-B (MAO-B) Inhibition for Neurodegenerative Diseases

Causality: Parkinson's disease (PD) is characterized by the depletion of dopamine in the brain.[4] Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine.[5] By inhibiting MAO-B, the synaptic concentration of dopamine can be increased, thereby alleviating the motor symptoms of PD. The parent compound, rasagiline ((1R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine), is a potent and irreversible MAO-B inhibitor widely used in the treatment of Parkinson's disease.[4][6]

The Role of this compound: This compound serves as a critical starting material for synthesizing novel, potentially superior MAO-B inhibitors. The fluorine atom at the 6-position can enhance the molecule's interaction with the hydrophobic active site of the MAO-B enzyme. Research has shown that derivatives of 2,3-dihydro-1H-inden-1-amine can exhibit potent and selective MAO-B inhibitory activity.[4][5] The strategic placement of the fluorine atom is hypothesized to improve brain penetration and metabolic resistance compared to non-fluorinated analogs.

Logical Pathway for Drug Development:

Caption: Drug discovery workflow for developing MAO-B inhibitors.

AMPA Receptor Modulation for Cognitive Enhancement

While a direct application is not established, the indenylamine scaffold is present in molecules that act as positive allosteric modulators (PAMs) of the AMPA receptor.[7] AMPA receptors are crucial for synaptic plasticity and cognitive function. Enhancing their activity is a therapeutic strategy for cognitive deficits in schizophrenia and other neurological disorders.[7]

Hypothetical Application: this compound could be used as a foundational scaffold to design novel AMPA receptor PAMs. The fluorine atom could be leveraged to fine-tune binding to the allosteric site on the receptor, potentially improving potency and selectivity.

Synthetic Pathways & Methodologies

Access to this compound is typically achieved through the reduction of the corresponding indanone or indanone oxime. A common and reliable method is the reductive amination of 6-fluoro-1-indanone.

Workflow: Synthesis via Reductive Amination

Caption: General workflow for synthesizing the target compound.

A patent describes a related process where 2,3-dihydro-1H-inden-1-one is converted to its oxime, which is then reduced under alkaline conditions using an alumino nickel reductase to yield the amine.[6]

Experimental Protocol: In Vitro MAO-B Inhibition Assay

This protocol outlines a self-validating system to screen derivatives of this compound for their ability to inhibit human monoamine oxidase B.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of test compounds against recombinant human MAO-B.

Materials:

-

Recombinant human MAO-B (commercially available)

-

Test compounds (synthesized from this compound)

-

Kynuramine (MAO substrate)

-

Selegiline (positive control, known MAO-B inhibitor)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

96-well microplates (black, clear bottom)

-

Fluorescence plate reader (Excitation: 310 nm, Emission: 400 nm)

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of each test compound and selegiline in DMSO.

-

Perform serial dilutions in potassium phosphate buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of potassium phosphate buffer to all wells.

-

Add 25 µL of the diluted test compound or control to the respective wells.

-

Add 25 µL of the recombinant human MAO-B enzyme solution (pre-diluted in buffer to optimal concentration).

-

Incubate the plate at 37°C for 15 minutes (pre-incubation step).

-

-

Initiate Reaction:

-

Add 25 µL of the kynuramine substrate solution to all wells to initiate the enzymatic reaction.

-

-

Incubation and Termination:

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the reaction by adding 75 µL of 2N NaOH.

-

-

Detection:

-

The enzymatic conversion of kynuramine by MAO produces 4-hydroxyquinoline, a fluorescent product.

-

Measure the fluorescence of each well using a plate reader (Ex: 310 nm, Em: 400 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Self-Validation: The inclusion of selegiline as a positive control is critical. The calculated IC₅₀ for selegiline should fall within the expected literature range, validating the assay's performance. A clear dose-response curve for active compounds further demonstrates the reliability of the results.

Future Directions & Conclusion

This compound is more than a simple chemical intermediate; it is a strategic starting point for the development of high-value therapeutic agents. Its rigid structure, combined with the advantageous properties of fluorine, makes it an ideal scaffold for targeting complex enzymes like MAO-B.

Future research should focus on:

-

Chiral Separation: The amine at the 1-position is a chiral center. Investigating the separate (R)- and (S)-enantiomers is crucial, as biological activity is often stereospecific.[8][9]

-

Expanded Target Screening: While MAO-B is a primary target, the scaffold's privileged nature suggests it could be adapted for other CNS targets, such as other monoamine transporters or G-protein coupled receptors.

-

PET Imaging: The fluorinated nature of the molecule opens up the possibility of developing ¹⁸F-labeled radiotracers for positron emission tomography (PET) imaging, which could be used to study dopamine turnover or target engagement in the brain.[10]

By leveraging the unique properties of this fluorinated indenylamine, researchers are well-equipped to explore novel chemical space and develop innovative treatments for challenging neurological and psychiatric disorders.

References

- Google Patents. (n.d.). Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.

- Google Patents. (n.d.). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

Lead Sciences. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Ward, S. E., et al. (2018). Pharmacological characterization of N‐[(2S)‐5‐(6‐fluoro‐3‐pyridinyl)‐2, 3‐dihydro‐1H‐inden‐2‐yl]‐2‐propanesulfonamide: a novel, clinical AMPA receptor positive allosteric modulator. British Journal of Pharmacology, 175(12), 2334-2349. Retrieved from [Link]

-

Li, Z., et al. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. European Journal of Medicinal Chemistry, 170, 200-213. Retrieved from [Link]

-

Liao, C., et al. (2018). Design, synthesis and bioevaluation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 147, 365-376. Retrieved from [Link]

-

Pal, D., & Sahu, P. (2022). Importance of Indazole against Neurological Disorders. Current Topics in Medicinal Chemistry, 22(14), 1136-1151. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(37), 20894-20921. Retrieved from [Link]

-

Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]

-

ResearchGate. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls. Retrieved from [Link]

-

Ermert, J., & Coenen, H. H. (2014). 6-[18F]fluoro-L-DOPA: A Well-Established Neurotracer With Expanding Application Spectrum and Strongly Improved Radiosyntheses. Journal of Nuclear Medicine, 55(6), 861-867. Retrieved from [Link]

Sources

- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. This compound hydrochloride - Lead Sciences [lead-sciences.com]

- 4. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 7. Pharmacological characterization of N‐[(2S)‐5‐(6‐fluoro‐3‐pyridinyl)‐2, 3‐dihydro‐1H‐inden‐2‐yl]‐2‐propanesulfonamide: a novel, clinical AMPA receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 731859-02-2 Cas No. | (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 9. jk-sci.com [jk-sci.com]

- 10. 6-[18F]fluoro-L-DOPA: a well-established neurotracer with expanding application spectrum and strongly improved radiosyntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 6-Fluoro-2,3-dihydro-1H-inden-1-amine, a key fluorinated building block in medicinal chemistry. The strategic incorporation of fluorine into bioactive molecules can significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document details the prevalent synthetic strategies, focusing on the preparation of the crucial precursor, 6-fluoro-1-indanone, and its subsequent conversion to the target amine. Methodologies are presented with an emphasis on the underlying chemical principles, providing researchers and drug development professionals with a robust framework for practical application.

Introduction: The Significance of Fluorinated Indanamines

The indane scaffold is a privileged structure in drug discovery, appearing in a variety of therapeutic agents. The introduction of a fluorine atom, as in this compound, offers a powerful tool for modulating a molecule's physicochemical and biological profile.[2] Fluorine's high electronegativity and small size can alter electronic distribution, pKa, and conformation without significant steric hindrance. This often leads to improved potency, selectivity, and pharmacokinetic properties. Consequently, this compound and its derivatives are valuable intermediates in the synthesis of novel therapeutics, particularly in areas like neurology and oncology.[2]

The synthesis of this target molecule is predominantly a two-stage process, beginning with the formation of a substituted indanone, followed by the introduction of the amine functionality. This guide will explore the most effective and commonly cited pathways for achieving this transformation.

Synthesis of the Key Precursor: 6-Fluoro-1-indanone

The most common and logical starting point for the synthesis of the target amine is the corresponding ketone, 6-fluoro-1-indanone.[2][4] This versatile intermediate can be prepared through several routes, with the intramolecular Friedel-Crafts acylation of a phenylpropanoic acid derivative being a well-established and efficient method.[5][6]

Pathway A: Friedel-Crafts Cyclization of 3-(4-Fluorophenyl)propanoic Acid

This pathway involves two primary steps: the saturation of a cinnamic acid derivative and the subsequent acid-catalyzed ring closure.

Logical Flow of Pathway A:

Caption: Synthesis of 6-Fluoro-1-indanone from p-Fluorocinnamic acid.

Detailed Experimental Protocol for Pathway A

Step 1: Synthesis of 3-(4-fluorophenyl)propionic acid [5]

-

Suspend p-Fluorocinnamic acid (1 equivalent) and Platinum(IV) oxide (PtO₂, 2.2 mol%) in ethanol (EtOH) (approximately 8 mL per mmol of cinnamic acid).

-

Stir the suspension vigorously under a hydrogen atmosphere (H₂, 1 bar) until hydrogen uptake ceases.

-

Filter the suspension to remove the catalyst, washing the residue with fresh ethanol.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the crude residue in ethanol (2 mL/mmol) and add an aqueous solution of sodium hydroxide (NaOH, 2.5 equivalents).

-

Stir the solution for 16 hours at room temperature to ensure complete saponification of any ester byproduct.

-

Reduce the volume of the mixture via vacuum and dilute the resulting solution with water.

-

Acidify the solution with 2N hydrochloric acid (HCl), leading to the precipitation of the product.

-

Filter the suspension and wash the solid residue with water to obtain pure 3-(4-fluorophenyl)propionic acid.

Step 2: Synthesis of 6-Fluoro-1-indanone [5]

-

Convert the 3-(4-fluorophenyl)propionic acid to its corresponding acyl chloride. A standard method involves refluxing with thionyl chloride (SOCl₂) or reacting with oxalyl chloride in a suitable solvent like dichloromethane (CH₂Cl₂). After the reaction, remove the excess reagent under vacuum.

-

In a separate flask, prepare a solution of aluminum chloride (AlCl₃, 1.3 equivalents) in CH₂Cl₂ (0.75 mL/mmol AlCl₃) and cool it to 0°C in an ice bath.

-

Dissolve the crude acyl chloride in CH₂Cl₂ (1.2 mL/mmol of the starting propionic acid) and add it dropwise to the AlCl₃ suspension.

-

After the addition is complete, remove the ice bath and reflux the reaction mixture for 3 hours.

-

Carefully pour the reaction mixture into ice water to quench the reaction.

-

Extract the aqueous phase with CH₂Cl₂.

-

Combine the organic phases, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.

-

Purify the resulting crude product by column chromatography to yield 6-Fluoro-1-indanone.

Conversion of 6-Fluoro-1-indanone to this compound

The transformation of the ketone precursor to the target primary amine is most effectively achieved via reductive amination. This process can be executed through different, yet related, strategies. The core principle involves the formation of a C=N double bond (an imine or oxime) followed by its reduction to an amine.[7][8]

Pathway B: Oximation and Subsequent Reduction

This robust, two-step method is widely documented for the synthesis of 1-aminoindane and its derivatives.[9] It involves the formation of a stable oxime intermediate, which is then reduced to the primary amine.

Logical Flow of Pathway B:

Caption: Synthesis of the target amine via an oxime intermediate.

Detailed Experimental Protocol for Pathway B

This protocol is adapted from a well-established procedure for the analogous non-fluorinated compound.[9]

Step 1: Formation of 6-Fluoro-1-indanone Oxime

-

In a reaction vessel, dissolve 6-fluoro-1-indanone (1 equivalent) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl, typically 1.5-2.5 equivalents).

-

Add an aqueous solution of sodium hydroxide (NaOH) to neutralize the HCl and facilitate the reaction.

-

Heat the mixture to reflux for approximately 30-60 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The oxime product may precipitate and can be isolated by filtration. Alternatively, an extractive workup can be performed.

Step 2: Reduction of the Oxime to this compound

-

To a solution of 6-fluoro-1-indanone oxime (1 equivalent) in ethanol, add an aqueous solution of NaOH (e.g., 20% solution).[9]

-

Heat the mixture to 50-60°C.

-

Carefully add Raney Nickel (an aluminum-nickel alloy) portion-wise over 2-3 hours. This reaction is exothermic and generates hydrogen gas; appropriate safety measures are critical.

-

Maintain the reaction at this temperature for several hours (e.g., 7-9 hours) until TLC indicates the complete consumption of the oxime.[9]

-

After cooling, filter the reaction mixture to remove the Raney Nickel.

-

Remove the majority of the ethanol from the filtrate under reduced pressure.

-

Perform an extractive workup using a suitable organic solvent (e.g., dichloromethane or toluene). Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude this compound as an oil.[9] Further purification can be achieved by distillation or salt formation.

Alternative Pathway: Direct Reductive Amination

A more direct, one-pot approach involves reacting the ketone with an ammonia source in the presence of a reducing agent.[7][10]

Methodological Overview: This reaction is typically performed by dissolving 6-fluoro-1-indanone in a solvent like methanol or ethanol, adding an ammonia source (such as ammonium acetate or aqueous ammonia), and then introducing a reducing agent.[10] Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation because it is mild enough to not reduce the ketone but will readily reduce the iminium ion intermediate formed in situ.[8] Other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation can also be employed.

Comparative Data and Field Insights

The choice of synthetic pathway often depends on factors like scale, available reagents, and desired purity.

| Parameter | Pathway B: Oximation/Reduction | Direct Reductive Amination |

| Number of Steps | Two distinct chemical steps | Typically a one-pot procedure |

| Key Reagents | NH₂OH·HCl, Raney Nickel, NaOH | Ammonia source (e.g., NH₄OAc), NaBH₃CN or NaBH(OAc)₃ |

| Intermediates | Stable, isolable oxime | Transient iminium ion |

| Safety Concerns | Use of pyrophoric Raney Nickel and H₂ evolution | Use of toxic cyanoborohydride reagents |

| Scalability | Well-established for large-scale synthesis[9] | Can be efficient, but optimization may be required |

| Yield | Generally good to high yields reported for analogs[9] | Variable, highly dependent on substrate and conditions |

Expertise & Experience Insights: The oximation route (Pathway B) is often favored in process chemistry due to its reliability and the ability to isolate and purify the intermediate oxime, which can lead to a higher purity final product. While direct reductive amination is more atom-economical, it can sometimes be plagued by side reactions, such as the formation of secondary amines, if conditions are not carefully controlled. The choice of reducing agent is critical; NaBH₃CN is effective at acidic to neutral pH, while NaBH(OAc)₃ is often used under milder, slightly acidic conditions.

Conclusion

The synthesis of this compound is a critical process for accessing a range of potentially valuable pharmaceutical agents. The most dependable and widely applicable strategy proceeds through the ketone intermediate, 6-fluoro-1-indanone. This precursor is efficiently synthesized via an intramolecular Friedel-Crafts cyclization. The subsequent conversion to the target amine is robustly achieved by forming and reducing an oxime intermediate using reagents like hydroxylamine and Raney Nickel. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently undertake the synthesis of this important fluorinated building block.

References

-

Title: Synthesis of 1-indanones with a broad range of biological activity Source: Beilstein Journals URL: [Link]

-

Title: Synthesis of Fluorinated Amines: A Personal Account - PMC Source: National Institutes of Health URL: [Link]

-

Title: 6-Fluoro-indan-1-one - PubMed Source: National Institutes of Health URL: [Link]

-

Title: Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes Source: ResearchGate URL: [Link]

-

Title: Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][11][12]thiazepin-4(5 H )-one Source: ResearchGate URL: [Link]

- Title: CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof Source: Google Patents URL

-

Title: 6-Fluoroindan-1-one - PMC Source: National Institutes of Health URL: [Link]

-

Title: Annulations involving 1-indanones to access fused- and spiro frameworks - PMC Source: National Institutes of Health URL: [Link]

-

Title: this compound hydrochloride - Lead Sciences Source: Lead Sciences URL: [Link]

-

Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

-

Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

Sources

- 1. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Fluoro-1-indanone, 1G | Labscoop [labscoop.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 6-Fluoroindan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 10. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 12. 6-Fluoro-indan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

"6-Fluoro-2,3-dihydro-1H-inden-1-amine" hydrochloride salt data

An In-depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride: Synthesis, Characterization, and Prospective Biological Significance

Abstract

Introduction: The Significance of the Fluorinated 1-Aminoindan Scaffold

The 1-aminoindan framework is a privileged scaffold in medicinal chemistry, most notably as the core of Rasagiline, a potent and selective irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. The introduction of a fluorine atom onto the aromatic ring, as in this compound, is a strategic modification intended to modulate the compound's physicochemical and pharmacological properties.

Fluorination is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and alter lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic profiles. This guide provides the essential technical details for the synthesis and characterization of the hydrochloride salt of this compound, offering a foundation for its exploration in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is provided in Table 1.

| Property | Value | Source(s) |

| Chemical Name | This compound hydrochloride | [1] |

| CAS Number | 1191908-44-7 | [1] |

| Molecular Formula | C₉H₁₁ClFN | |

| Molecular Weight | 187.64 g/mol | |

| Appearance | Expected to be an off-white to pale yellow solid | |

| Purity | Commercially available up to >98% | |

| Storage | Store at room temperature in an inert atmosphere |

Strategic Synthesis Pathway

The synthesis of this compound hydrochloride is a multi-step process commencing with the synthesis of the key intermediate, 6-fluoro-1-indanone. This ketone is then converted to its oxime, which is subsequently reduced to the desired primary amine and isolated as its hydrochloride salt.

Caption: Overall synthetic workflow for this compound HCl.

Detailed Experimental Protocols

This procedure is adapted from established Friedel-Crafts cyclization methods for indanones.[2]

-

Reaction Setup: To a solution of 3-(4-fluorophenyl)propionic acid (1 equivalent) in an appropriate solvent such as dichloromethane, add a catalytic amount of DMF.

-